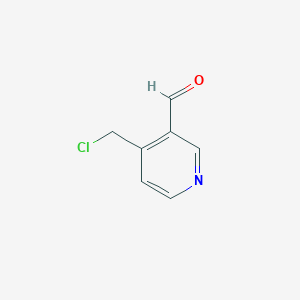
4-(Chloromethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of nicotinaldehyde, where a chlorine atom is substituted at the 4-position of the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)nicotinaldehyde typically involves the chloromethylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chloromethylation process described above can be scaled up for industrial applications, provided that appropriate safety measures and equipment are in place to handle the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions to form substituted products.
Major Products Formed
Oxidation: 4-(Chloromethyl)nicotinic acid.
Reduction: 4-(Chloromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)nicotinaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde and chloromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Methylpyridine: Lacks both the aldehyde and chloromethyl groups, making it less versatile in chemical synthesis.
4-Chloromethylbenzaldehyde: Similar structure but lacks the nitrogen atom in the ring, affecting its chemical properties.
Uniqueness
4-(Chloromethyl)nicotinaldehyde is unique due to the presence of both the aldehyde and chloromethyl groups, which provide a combination of reactivity that is useful in various synthetic applications. The nitrogen atom in the pyridine ring also contributes to its distinct chemical behavior compared to similar compounds.
Propiedades
Número CAS |
1196155-49-3 |
|---|---|
Fórmula molecular |
C7H6ClNO |
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
4-(chloromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H,3H2 |
Clave InChI |
BQONFYMVMLKWJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
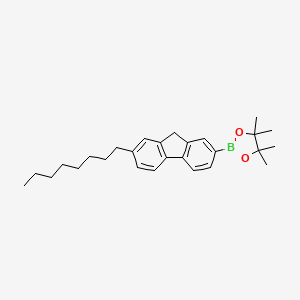
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
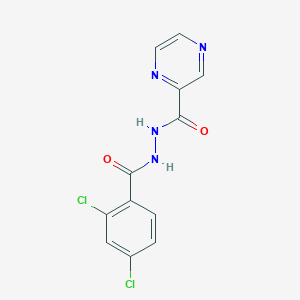
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)
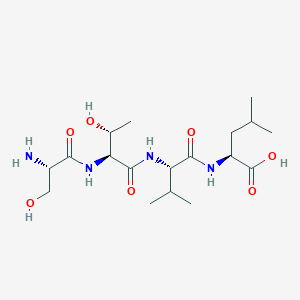
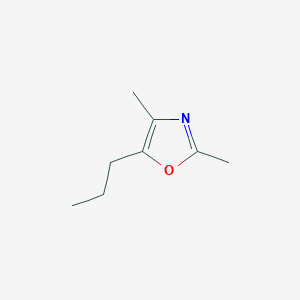
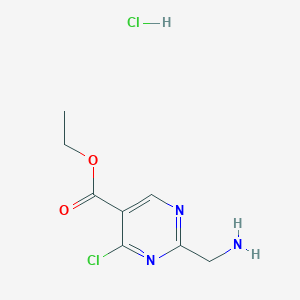
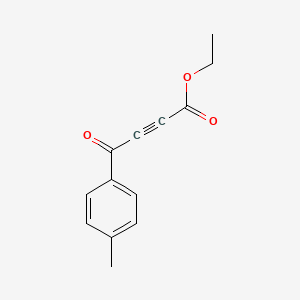
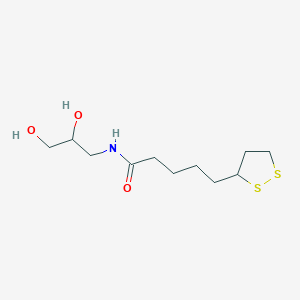
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
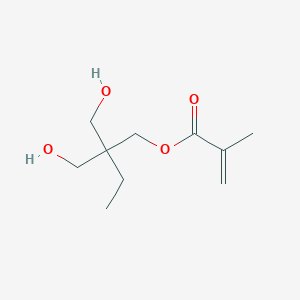
![3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]](/img/structure/B14173193.png)
